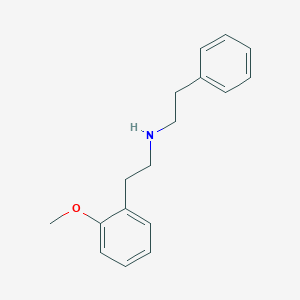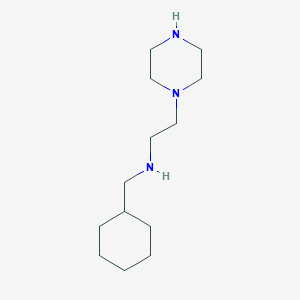![molecular formula C22H15FN4OS B262112 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown potential in the treatment of various diseases, including cancer, bacterial infections, and inflammation. In
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves the inhibition of various cellular pathways. In cancer cells, this compound inhibits the activity of several enzymes involved in cell proliferation and induces apoptosis by activating caspase enzymes. In bacteria, this compound inhibits the activity of enzymes involved in cell wall synthesis and disrupts bacterial membrane integrity. Inflammation is inhibited by the suppression of pro-inflammatory cytokines and the activation of anti-inflammatory pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one have been extensively studied in vitro and in vivo. This compound has been found to exhibit low toxicity and has been shown to be well-tolerated in animal studies. Additionally, this compound has been found to exhibit good bioavailability and pharmacokinetic properties.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one in lab experiments include its broad-spectrum activity against cancer cells and bacteria, its low toxicity, and its good bioavailability and pharmacokinetic properties. However, the limitations of using this compound in lab experiments include the need for further studies to determine its efficacy and safety in humans and the need for optimization of the synthesis method to improve yield and reproducibility.
Future Directions
Several future directions for the study of 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one have been identified. These include the optimization of the synthesis method to improve yield and reproducibility, the investigation of the compound's efficacy and safety in clinical trials, the exploration of the compound's potential as a combination therapy with other anticancer or antibacterial agents, and the investigation of the compound's potential in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a promising chemical compound that has shown potential in the treatment of various diseases. The synthesis method for this compound has been found to be efficient and reproducible, and the compound has been shown to exhibit broad-spectrum activity against cancer cells and bacteria, as well as anti-inflammatory activity. Future research directions for this compound include the optimization of the synthesis method, the investigation of its efficacy and safety in clinical trials, and the exploration of its potential in the treatment of other diseases.
Synthesis Methods
The synthesis of 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves the condensation of 4-fluoroaniline with 2-methyl-3-indolylglyoxal, followed by cyclization with thiosemicarbazide and subsequent oxidation. This method has been reported in several research articles and has been found to be efficient and reproducible.
Scientific Research Applications
The potential therapeutic applications of 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one have been extensively studied in the field of medicinal chemistry. This compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells, inducing apoptosis, and inhibiting angiogenesis. It has also been shown to possess antibacterial activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, this compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
Product Name |
3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
|---|---|
Molecular Formula |
C22H15FN4OS |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
5-amino-3-(4-fluorophenyl)-6-[(E)-(2-methylindol-3-ylidene)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H15FN4OS/c1-12-16(15-4-2-3-5-18(15)25-12)10-17-20(24)27-19(11-29-22(27)26-21(17)28)13-6-8-14(23)9-7-13/h2-11H,24H2,1H3/b16-10- |
InChI Key |
DANZTQSICSWARF-YBEGLDIGSA-N |
Isomeric SMILES |
CC\1=NC2=CC=CC=C2/C1=C\C3=C(N4C(=CSC4=NC3=O)C5=CC=C(C=C5)F)N |
SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(N4C(=CSC4=NC3=O)C5=CC=C(C=C5)F)N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(N4C(=CSC4=NC3=O)C5=CC=C(C=C5)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)
![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)




![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)


![5-{[4-(Dimethylamino)benzyl]amino}-1-pentanol](/img/structure/B262052.png)
![5-[(4-Chlorobenzyl)amino]pentan-1-ol](/img/structure/B262053.png)
